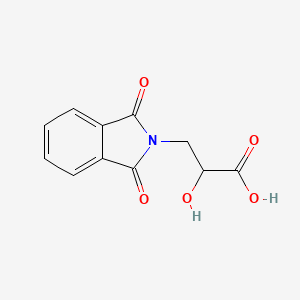

3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid

Description

Properties

Molecular Formula |

C11H9NO5 |

|---|---|

Molecular Weight |

235.19 g/mol |

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C11H9NO5/c13-8(11(16)17)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4,8,13H,5H2,(H,16,17) |

InChI Key |

FTYIPEUXWXPNBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(1,3-DIOXOISOINDOL-2-YL)-2-HYDROXYPROPANOIC ACID typically involves the condensation of phthalic anhydride with an appropriate amino acid derivative. One common method includes the following steps:

Formation of Phthalimide Intermediate: React phthalic anhydride with an amino acid such as L-serine under reflux conditions in the presence of a dehydrating agent like acetic anhydride.

Hydrolysis: The intermediate is then hydrolyzed under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carbonyl group in the phthalimide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions, forming esters or ethers in the presence of appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alcohols or alkyl halides in the presence of acid or base catalysts.

Major Products:

Oxidation: Formation of a keto acid derivative.

Reduction: Formation of an amino acid derivative.

Substitution: Formation of esters or ethers depending on the nucleophile used.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Serves as a chiral auxiliary in asymmetric synthesis.

Biology and Medicine:

- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active molecules.

- Investigated for its role in enzyme inhibition and receptor binding studies.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Potential applications in the development of new polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-3-(1,3-DIOXOISOINDOL-2-YL)-2-HYDROXYPROPANOIC ACID in biological systems involves its interaction with specific enzymes or receptors. The phthalimide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The hydroxypropanoic acid moiety may also participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of isoindolinone-substituted carboxylic acids. Key structural analogs include:

Key Observations :

- Positional isomerism (C2 vs. C3 substitution) affects molecular conformation. For example, in 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid, the isoindolinyl group forms a dihedral angle of 6.5° with the propanoic acid chain, influencing crystal packing .

Physicochemical Properties

Data from analogs suggest:

Key Observations :

- The hydroxyl group in the target compound likely increases solubility (e.g., LogS ≈ -1.9 to -2.25 for analogs vs.

- Non-hydroxylated analogs exhibit lower GI absorption (0.56 bioavailability score) due to reduced polarity .

Comparison :

- The target compound may require selective protection of the C2 hydroxyl group during synthesis to avoid side reactions, a step unnecessary for non-hydroxylated analogs .

Inferences for Target Compound :

- The hydroxyl group may modulate activity by improving solubility or target binding, similar to salvianolic acids .

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid":

Scientific Research Applications

This compound is a chiral building block used in the synthesis of various compounds .

1) Droxidopa Synthesis:

- A method of preparing L-threo-dihydroxyphenylserine (Droxidopa), also known as L-threo-DOPS or L-DOPS, involves using an N-phthaloyl protected precursor to synthesize droxidopa .

- The process avoids the use of hydrogenation or hydrazine and simplifies the preparation of droxidopa .

- Droxidopa can be used to treat conditions responsive to its administration . It replenishes depleted norepinephrine, which allows for re-uptake of norepinephrine into peripheral nervous system neurons, stimulating receptors for vasoconstriction and improving symptomatic neurogenic orthostatic hypotension .

- Droxidopa has been used to treat orthostatic hypotension and was initially approved in 1989 in Japan for frozen gait or dizziness associated with Parkinson's disease and for orthostatic hypotension, syncope, or dizziness associated with Shy-Drager syndrome and Familial Amyloidotic Polyneuropathy. Later, marketing approval included vertigo, dizziness, and weakness associated with orthostatic hypotension in hemodialysis patients .

2) GABA Transporter Inhibitors:

- Novel functionalized amino acids, including 3-hydroxypropanamide derivatives, have been developed as inhibitors of GABA transporters .

- These compounds have shown antinociceptive properties in rodent models of neuropathic pain, such as chemotherapy-induced neuropathic pain and diabetic neuropathic pain .

- Specifically, compounds like 50a and 56a demonstrated antinociceptive properties, with compound 56a showing predominant activity .

- The inhibitory potencies of these compounds were determined for the four mouse GABA transporter subtypes (mGAT1–4) using a [3H]GABA uptake assay .

3) C(sp3)-H Hydroxylation:

Chemical Reactions Analysis

Phthaloylation of β-Alanine Derivatives

The compound is synthesized via phthaloylation of β-alanine or its derivatives. This reaction typically employs phthalic anhydride under acidic or basic conditions:

This method yields the compound as a crystalline solid (mp: 151–153°C) with ~98% purity by HPLC .

Metal Complexation

The carboxylic acid and hydroxyl groups enable coordination with transition metals. For example:

-

Copper(II) Complexes : Forms octahedral complexes in aqueous ethanol (λₘₐₓ: 650–680 nm) .

-

Iron(III) Complexes : Exhibits redox activity in acidic media, confirmed by cyclic voltammetry (E₁/₂: +0.35 V vs. Ag/AgCl) .

Table 2: Stability Constants (log K) of Metal Complexes

| Metal Ion | log K (25°C) | pH Range |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | 3.5–5.0 |

| Fe³⁺ | 10.1 ± 0.5 | 2.0–3.5 |

Esterification and Hydrolysis

The carboxylic acid undergoes esterification with alcohols (e.g., methanol) under acidic catalysis:

The methyl ester derivative (CAS 153744-36-6) has a molecular weight of 249.22 g/mol and melts at 151–153°C . Hydrolysis regenerates the parent acid in >90% yield under basic conditions (pH 12, 60°C) .

Catalytic Hydroxylation

The hydroxyl group participates in palladium-catalyzed reactions. For instance, in the presence of Pd(OAc)₂ and cyclic iodonium oxidants, it forms derivatives like 3-hydroxy-N-(quinolin-8-yl)propanamide (used in neuropathic pain drug candidates) .

Table 3: Catalytic Reaction Outcomes

| Substrate | Catalyst | Oxidant | Yield | Application |

|---|---|---|---|---|

| 8-Aminoquinoline derivative | Pd(OAc)₂ | I(III)-OH | 72% | GABA uptake inhibition |

Ring-Opening Reactions

The isoindolin-1,3-dione ring undergoes nucleophilic attack under alkaline conditions:

This reaction is pivotal in synthesizing isocoumarins and isoquinoline alkaloids .

Stability and Storage

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid, and how is its purity validated?

- Methodological Answer : The compound can be synthesized via Mitsunobu reactions, which couple hydroxypropanoate derivatives with phthalimide precursors (e.g., N-hydroxyphthalimide). For example, tert-butyl 3-hydroxypropanoate reacts with phthalimide derivatives under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form intermediates, followed by hydrolysis to yield the final product . Purity is validated using HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS). Structural confirmation requires H/C NMR and single-crystal X-ray diffraction (SCXRD) .

Q. What crystallographic techniques are recommended for resolving the stereochemistry of this compound?

- Methodological Answer : SCXRD using SHELX programs (e.g., SHELXL for refinement) is optimal. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. ORTEP-3 or WinGX can visualize molecular geometry and hydrogen-bonding networks. For chiral centers, Flack parameters should be calculated to confirm absolute configuration .

Q. How does the compound’s isoindolinone moiety influence its reactivity in medicinal chemistry applications?

- Methodological Answer : The isoindolinone ring provides a rigid, planar structure that enhances π-π stacking with biological targets. Its electron-deficient nature facilitates nucleophilic substitutions, such as amide bond formation, enabling derivatization for structure-activity relationship (SAR) studies. Reactivity can be probed via DFT calculations to map electrophilic sites .

Advanced Research Questions

Q. How can researchers reconcile contradictory bioactivity data reported for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic SAR studies should:

- Compare IC values across standardized assays (e.g., MTT for cytotoxicity).

- Analyze substituent effects (e.g., halogenation at the phenyl ring) on target binding using molecular docking.

- Validate findings with orthogonal techniques, such as surface plasmon resonance (SPR) for binding affinity .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure derivatives?

- Methodological Answer : Racemization is minimized by:

- Using mild reaction conditions (e.g., low temperatures for ester hydrolysis).

- Chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.

- Asymmetric catalysis (e.g., Sharpless epoxidation for hydroxyl group introduction).

- Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How do hydrogen-bonding patterns in the crystal lattice affect the compound’s stability and solubility?

- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies recurring motifs (e.g., R(8) dimers via carboxylic acid O–H⋯O interactions). These motifs influence solubility by altering lattice energy. Stability is assessed via thermal gravimetric analysis (TGA) and dynamic vapor sorption (DVS) to correlate hygroscopicity with hydrogen-bonding networks .

Data Contradiction Analysis

Q. Conflicting reports exist on the antimicrobial potency of halogenated analogs. How should researchers approach this?

- Methodological Answer :

- Hypothesis Testing : Compare halogen positioning (para vs. meta) using isostructural analogs.

- Experimental Design : Synthesize 3-(4-fluorophenyl) and 3-(3-chlorophenyl) derivatives, then test against Gram-positive/-negative panels.

- Data Interpretation : Use MIC assays with clinical isolates and time-kill curves to differentiate bacteriostatic vs. bactericidal effects. Cross-validate with proteomic profiling to identify target pathways .

Methodological Tables

| Biological Activity Comparison | Key Findings |

|---|---|

| 3-(4-Fluorophenyl) derivative | 2-fold higher antimicrobial activity vs. parent compound |

| 3-(3-Chlorophenyl) derivative | Enhanced cytotoxicity (IC = 8 µM) in MCF-7 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.